molecular formula C23H16N2O4S B2826014 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)naphthalene-1-sulfonamide CAS No. 922062-94-0

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)naphthalene-1-sulfonamide

Cat. No. B2826014
CAS RN: 922062-94-0
M. Wt: 416.45
InChI Key: FQABFWBLICZOAE-UHFFFAOYSA-N
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Description

“N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)naphthalene-1-sulfonamide” is a chemical compound used in scientific research. It is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . Certain compounds and salts of this formula are selective inhibitors of the Dopamine D2 receptor .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The patent WO2015017412A1 mentions that it can be used as a dopamine D2 receptor antagonist , suggesting it can bind to these receptors and block their activity.

Scientific Research Applications

Protein Binding Studies

N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, a related sulfonamide compound, was used as a fluorescent probe to study the binding of p-hydroxybenzoic acid esters to bovine serum albumin. This approach, utilizing the spectral properties of sulfonamide probes, can provide insights into the nature and mechanism of binding interactions involving proteins (Jun et al., 1971).

Proton Exchange Membranes

Sulfonated polybenzothiazoles containing naphthalene units have been studied for their application as proton exchange membranes. These materials, derived from sulfonated monomers including naphthalene dicarboxylic acid, show high proton conductivity, thermal and oxidative stability, making them suitable for applications like fuel cells (Wang & Guiver, 2017).

Carbonic Anhydrase Inhibitors

Derivatives of benzo[b]thiophene-2-sulfonamide, which are structurally similar to the specified compound, have been developed as inhibitors of ocular carbonic anhydrase. These compounds are investigated for their potential in treating glaucoma (Graham et al., 1989).

Antimicrobial Agents

N-sulfonamide 2-pyridone derivatives, which combine the inhibitory activities of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) into a single molecule, have been synthesized and evaluated for their antimicrobial activities. These compounds show promise as dual inhibitors for the treatment of bacterial infections (Azzam et al., 2020).

Novel Tricyclic Scaffold Synthesis

Research has been conducted on the synthesis of dibenzo[b,f][1,4,5]oxathiazepine-5,5-dioxides and their heterocyclic analogs, using secondary o-hydroxybenzene sulfonamides. These compounds represent a new class of tricyclic scaffolds potentially useful in drug design (Sapegin et al., 2016).

Electronic Properties Studies

The synthesis and study of diindole-annulated naphthalene diimides, which include the investigation of their optical and electronic properties, have been conducted. These studies are relevant to the development of materials with potential applications in electronics and photonics (Suraru et al., 2014).

Carbonic Anhydrase Inhibition for Therapeutic Uses

Primary sulfonamide functionality has been utilized in the synthesis of [1,4]oxazepine-based sulfonamides, which show strong inhibition of human carbonic anhydrases, making them potential candidates for therapeutic applications (Sapegin et al., 2018).

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in several neurological and psychiatric conditions.

Mode of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that normally activates the D2 receptor.

Result of Action

By inhibiting the Dopamine D2 receptor, this compound can help to regulate dopamine levels in the brain. This can have a therapeutic effect on conditions such as Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

properties

IUPAC Name

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O4S/c26-23-18-14-16(12-13-20(18)29-21-10-4-3-9-19(21)24-23)25-30(27,28)22-11-5-7-15-6-1-2-8-17(15)22/h1-14,25H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQABFWBLICZOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC4=C(C=C3)OC5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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